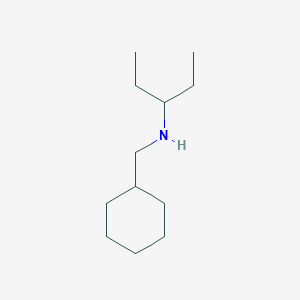

(Cyclohexylmethyl)(pentan-3-yl)amine

Overview

Description

(Cyclohexylmethyl)(pentan-3-yl)amine is a chemical compound with the molecular formula C12H25N . It has a molecular weight of 183.33 g/mol . The IUPAC name for this compound is N-(cyclohexylmethyl)pentan-3-amine .

Molecular Structure Analysis

The molecular structure of (Cyclohexylmethyl)(pentan-3-yl)amine consists of a cyclohexylmethyl group attached to a pentan-3-yl group via an amine linkage . The InChI string representation of the molecule is InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 . The canonical SMILES representation is CCC(CC)NCC1CCCCC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of (Cyclohexylmethyl)(pentan-3-yl)amine include a molecular weight of 183.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 183.198699802 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Aminoalkylation of [1.1.1]Propellane

Aminoalkylation of [1.1.1]propellane enables the synthesis of high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, offering a method to incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This strategy streamlines the syntheses of essential bicyclo[1.1.1]pentan-1-amine building blocks, underscoring its significance in the development of new pharmaceutical compounds (Hughes et al., 2019).

Novel Route to Bicyclo[1.1.1]pentan-1-amine

The development of a new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane presents a flexible and scalable alternative for synthesizing this unique moiety. This advancement provides medicinal chemists with an accessible method to incorporate bicyclo[1.1.1]pentan-1-amine into drug molecules, expanding the toolkit for drug synthesis and design (Goh et al., 2014).

Strain-Release Heteroatom Functionalization

The methodology for strain-release heteroatom functionalization, particularly through the "cyclopentylation" of amines and other heteroatoms, provides a versatile approach for the installation of small, strained ring systems at any stage of compound synthesis. This technique is pivotal for bioconjugation and peptide labeling, offering a novel way to modify lead compounds with strained bioisosteres like bicyclo[1.1.1]pentane (Lopchuk et al., 2017).

Radical Multicomponent Carboamination

An efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives via radical multicomponent carboamination of [1.1.1]propellane has been developed. This approach is significant for generating drug-like molecules with improved properties, such as passive permeability and metabolic stability, by functionalizing BCP, a high-value bioisostere (Kanazawa et al., 2017).

properties

IUPAC Name |

N-(cyclohexylmethyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBAGDCBRNIEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclohexylmethyl)(pentan-3-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1461414.png)

amine](/img/structure/B1461416.png)

![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)

amine](/img/structure/B1461418.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)

amine](/img/structure/B1461422.png)

![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)

![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)